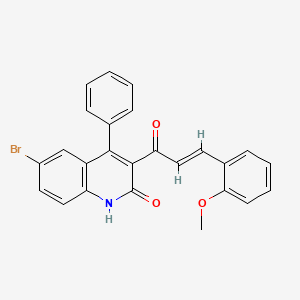

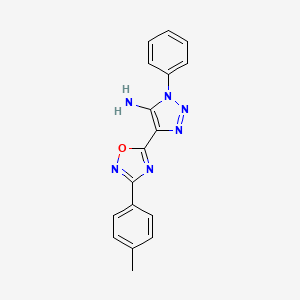

(E)-6-bromo-3-(3-(2-methoxyphenyl)acryloyl)-4-phenylquinolin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Anticancer Potential

A study evaluated a series of quinolinyl acrylate derivatives, including compounds structurally similar to (E)-6-bromo-3-(3-(2-methoxyphenyl)acryloyl)-4-phenylquinolin-2(1H)-one, against prostate cancer cells (PC-3 and LNCaP) both in vitro and in vivo. These derivatives demonstrated potential antitumor activity by reducing cell viability, inhibiting adhesion, migration, and invasion, as well as affecting neoangiogenesis and MMP-9 activity. Specifically, these compounds showed decreased tumor growth in treated animals compared to controls, suggesting their therapeutic usefulness against human prostate cancer cells (Rodrigues et al., 2012).

Antiproliferative Activity

Another research focused on 3-phenylquinolinylchalcone derivatives, related to the structure of interest, evaluated their antiproliferative activities against non-small cell lung cancers and breast cancers. Among the tested compounds, certain derivatives were identified as potential lead compounds for further development due to their significant activity against cancer cell growth, indicating the potential of similar quinolinyl derivatives in cancer therapy (Tseng et al., 2013).

Antioxidant Properties

Research on bromophenols, which share a bromo-substituent feature with the compound , identified from the red alga Rhodomela confervoides, highlighted their significant antioxidant activity. These compounds, including various bromophenols, demonstrated potent radical scavenging activities, suggesting the potential of brominated compounds, including (E)-6-bromo-3-(3-(2-methoxyphenyl)acryloyl)-4-phenylquinolin-2(1H)-one, in oxidative stress mitigation and possibly in the development of antioxidant therapies (Ma et al., 2007).

Tubulin Polymerization Inhibition

A study investigated the synthesis and antituberculosis activity of N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives, highlighting the structural activity relationship critical for inhibiting tubulin polymerization, a mechanism relevant to anticancer and antibacterial action. Although not directly mentioning (E)-6-bromo-3-(3-(2-methoxyphenyl)acryloyl)-4-phenylquinolin-2(1H)-one, this research emphasizes the importance of quinolinyl derivatives in developing treatments targeting tubulin polymerization (Bai et al., 2011).

properties

IUPAC Name |

6-bromo-3-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18BrNO3/c1-30-22-10-6-5-7-16(22)11-14-21(28)24-23(17-8-3-2-4-9-17)19-15-18(26)12-13-20(19)27-25(24)29/h2-15H,1H3,(H,27,29)/b14-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHPERBIJKEIHB-SDNWHVSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC(=O)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C(=O)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-6-bromo-3-(3-(2-methoxyphenyl)acryloyl)-4-phenylquinolin-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1H-benzo[d]imidazol-2-yl)thio)acetamide hydrochloride](/img/structure/B2922625.png)

![Methyl 4-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate](/img/structure/B2922629.png)

![1,3-Dimethyl-6-[5-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-2,4-dione](/img/structure/B2922631.png)

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-ethyl-1-(2-hydroxyethyl)urea](/img/structure/B2922634.png)

![N-(5-chloro-2-methoxyphenyl)-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2922639.png)

![1-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2922645.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2922646.png)